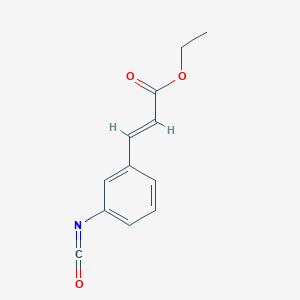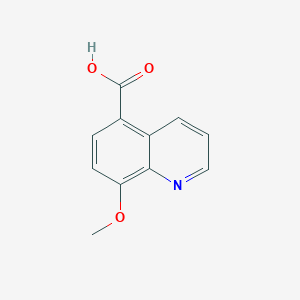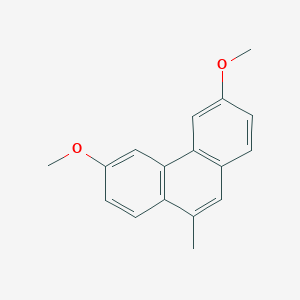
Carbamic acid, 3-dimethylaminopropyldithio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 3-dimethylaminopropyldithio- (abbreviated as CAPDT) is a chemical compound that has been studied for its potential biological and medicinal applications. It is a sulfhydryl-containing derivative of carbamic acid and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- is not fully understood. However, studies have shown that it can interact with sulfhydryl groups on proteins and enzymes, which may contribute to its biological effects. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to induce oxidative stress in cells, which may be responsible for its cytotoxic effects on cancer cells.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, 3-dimethylaminopropyldithio- has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in cells. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential use as a chelating agent for heavy metal ions. In addition, Carbamic acid, 3-dimethylaminopropyldithio- has been found to induce apoptosis (programmed cell death) in cancer cells, which may be a mechanism for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, 3-dimethylaminopropyldithio- has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit high purity and yield. Carbamic acid, 3-dimethylaminopropyldithio- also has a relatively low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one limitation of Carbamic acid, 3-dimethylaminopropyldithio- is its instability in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Carbamic acid, 3-dimethylaminopropyldithio-. One area of interest is its potential use in cancer therapy. Further studies are needed to elucidate the exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- on cancer cells and to determine its efficacy in animal models. Another area of interest is its potential use as a chelating agent for heavy metal ions. Studies are needed to determine the effectiveness of Carbamic acid, 3-dimethylaminopropyldithio- in removing heavy metal ions from contaminated water sources. Finally, further studies are needed to optimize the synthesis method of Carbamic acid, 3-dimethylaminopropyldithio- and to investigate its stability in aqueous solutions.
Métodos De Síntesis
Carbamic acid, 3-dimethylaminopropyldithio- can be synthesized through a multi-step process involving the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of hydrochloric acid and sodium hydroxide. The resulting product is then treated with carbon dioxide to form the final product, Carbamic acid, 3-dimethylaminopropyldithio-. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of Carbamic acid, 3-dimethylaminopropyldithio-.
Aplicaciones Científicas De Investigación
Carbamic acid, 3-dimethylaminopropyldithio- has been investigated for its potential use in various scientific research applications. One area of interest is its use as a chelating agent for heavy metal ions. Studies have shown that Carbamic acid, 3-dimethylaminopropyldithio- can effectively bind to heavy metal ions such as lead and cadmium, which can then be removed from contaminated water sources. Carbamic acid, 3-dimethylaminopropyldithio- has also been studied for its potential use in cancer therapy. It has been found to exhibit cytotoxic effects on cancer cells and has been suggested as a potential candidate for further development as an anticancer agent.
Propiedades
Número CAS |
18997-72-3 |
|---|---|
Nombre del producto |
Carbamic acid, 3-dimethylaminopropyldithio- |
Fórmula molecular |
C6H14N2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
3-(dimethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10) |
Clave InChI |
VTMATBHAKYANPP-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)CCCN=C(S)S |
SMILES |
CN(C)CCCNC(=S)S |
SMILES canónico |
CN(C)CCCNC(=S)S |
Otros números CAS |
18997-72-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



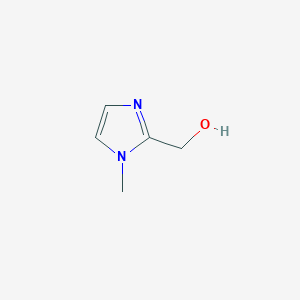
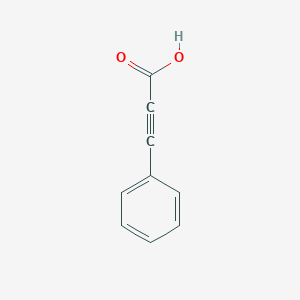
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
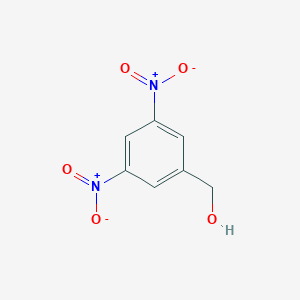
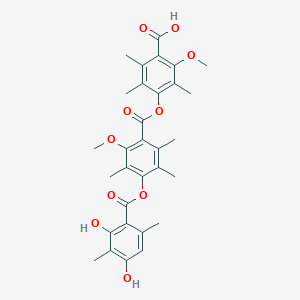
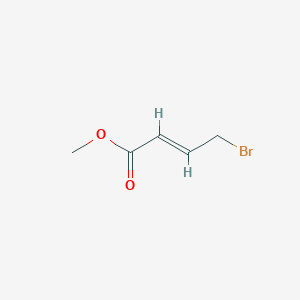
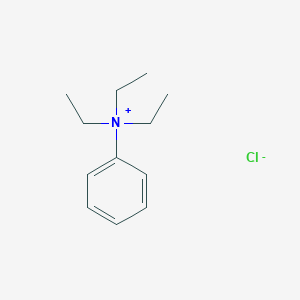
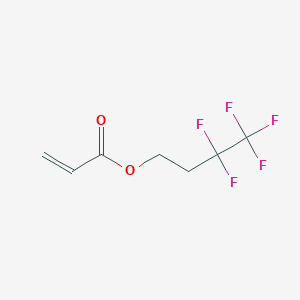
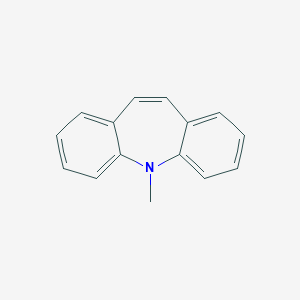
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
